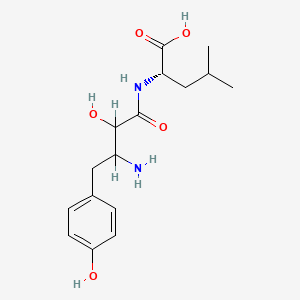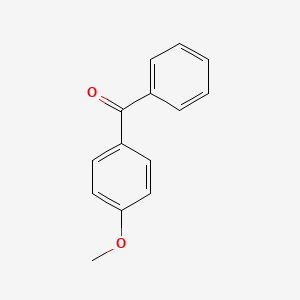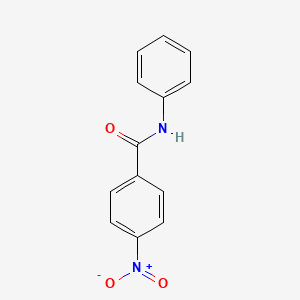
6-Chloro-1-tetralone
概要
説明
6-Chloro-1-tetralone is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important intermediate in the synthesis of pharmaceutical compounds .
Synthesis Analysis
A solution of sodium nitrite (173 mg, 2.51 mmol) in water (5 mL) at 0 °C (ice-bath) was added to a magnetically stirred suspension of 6-Amino-1-tetralone (360 mg, 2.23 mmol) in aqueous hydrochloric acid (10 mL, 6 M) at 0 °C .Molecular Structure Analysis
The molecular formula of 6-Chloro-1-tetralone is C10H9ClO, and its molecular weight is 180.63 .Chemical Reactions Analysis
6-Chloro-1-tetralone is an important intermediate used for the synthesis of pharmaceutical compounds . It is used in the synthesis of anti-depressant molecules via metal-catalyzed reactions .Physical And Chemical Properties Analysis
6-Chloro-1-tetralone is a solid at 20°C. It should be stored under inert gas at a temperature between 0-10°C. It is air sensitive. Its melting point is 28°C, boiling point is 150°C/0.7 mmHg, and refractive index is 1.59 .科学的研究の応用
Pharmacology: Antifungal Agent Synthesis
6-Chloro-1-tetralone has been identified as a key intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as antifungal agents, which could be significant in developing new treatments for fungal infections .
Organic Synthesis: Building Blocks for Therapeutic Compounds
In organic chemistry, 6-Chloro-1-tetralone serves as a building block for synthesizing therapeutically functional compounds, including antibiotics, antidepressants, and acetylcholinesterase inhibitors, which are effective in treating conditions like Alzheimer’s disease .
Material Science: Biological Material Synthesis
This compound is used as a biochemical reagent and biological material in life science research. It plays a role in synthesizing bioactive molecules that could be used in various material science applications .
Analytical Chemistry: Spectral Analysis Tool
6-Chloro-1-tetralone is utilized in analytical chemistry for its spectral properties. It can be used to create analytical charts that help in the identification and quantification of substances in complex mixtures .
Environmental Science: Metabolite Production in Co-culture
Research has shown that 6-Chloro-1-tetralone can be produced as a metabolite in the co-culture of certain pathogenic fungi. This has implications for understanding microbial interactions and developing environmentally friendly pest control methods .
Biochemistry Research: Intermediate for Drug Development
In biochemistry, 6-Chloro-1-tetralone is an important intermediate in drug development. It is used in the synthesis of pharmaceutical compounds, contributing to the discovery of new drugs and therapies .
Safety and Hazards
6-Chloro-1-tetralone can cause skin and eye irritation. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
将来の方向性
作用機序
Target of Action
6-Chloro-1-tetralone is a biochemical reagent that can be used as a biological material or organic compound for life science related research
Mode of Action
It is known to be an important intermediate in the synthesis of pharmaceutical compounds .
Biochemical Pathways
It is primarily used as an intermediate in the synthesis of other compounds, suggesting that its role may be more indirect than direct in influencing biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetics.
Result of Action
As an intermediate in the synthesis of pharmaceutical compounds , the molecular and cellular effects of 6-Chloro-1-tetralone’s action would largely depend on the specific compounds it is used to create.
Action Environment
It is known that the compound should be stored in an inert gas and kept away from air , suggesting that exposure to oxygen and other reactive species could potentially affect its stability and efficacy.
特性
IUPAC Name |
6-chloro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKHERPPDYPMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70484959 | |
| Record name | 6-CHLORO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-tetralone | |
CAS RN |
26673-31-4 | |
| Record name | 6-Chloro-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26673-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-CHLORO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

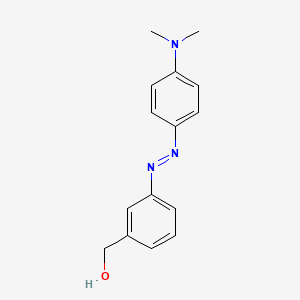
![N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B1664599.png)
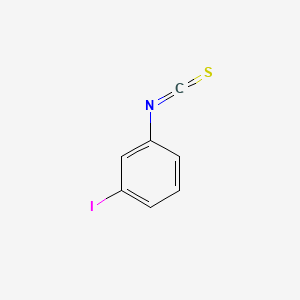
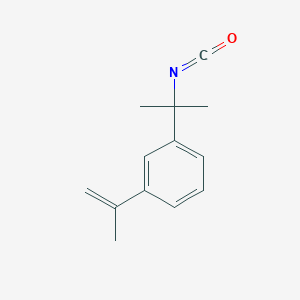
![1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol](/img/structure/B1664603.png)
![N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide](/img/structure/B1664604.png)
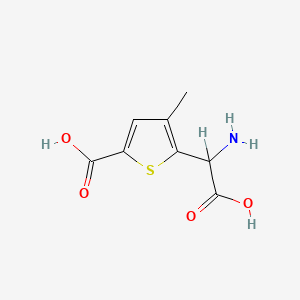
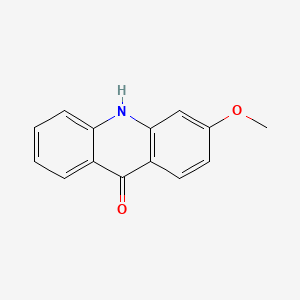
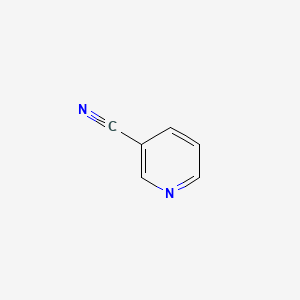
![(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid](/img/structure/B1664612.png)
